1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of the compound is C10H13FN2 • 2HCl . The InChI code is InChI=1S/C10H13FN2.2ClH/c11-9-2-1-3-10 (8-9)13-6-4-12-5-7-13;;/h1-3,8,12H,4-7H2;2*1H . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
The compound has a molecular weight of 253.1 . It is a crystalline solid and has a solubility of 10 mg/ml in DMSO and PBS (pH 7.2), and 1 mg/ml in Methanol .Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized and characterized through spectroscopic methods and X-ray diffraction studies. It has been found to crystallize in the monoclinic crystal system and P21/c space group, with specific unit cell parameters. This structural understanding is crucial for its potential applications in various fields (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Biological Evaluation
- The compound has exhibited poor antibacterial and moderate anthelmintic activity in in vitro studies. These findings suggest a potential application in the development of new therapeutic agents targeting specific bacterial and parasitic infections (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Antimicrobial Activities
- Several derivatives of the compound have been synthesized and screened for their antimicrobial activities. Some of these derivatives have shown promising antimicrobial properties, indicating potential for the development of new antimicrobial agents (Bektaş et al., 2007; Demirbaş et al., 2010), (Demirbaş, Sahin, Demirbas, Karaoglu, & Bektaş, 2010).
Tuberculostatic Activity
- Certain derivatives containing the compound have been synthesized and tested for tuberculostatic activity. These studies provide insights into the potential use of these derivatives in treating tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).
Anticonvulsant Activity
- New derivatives of the compound have been synthesized and evaluated for anticonvulsant activity. Some derivatives have shown promising results, suggesting potential applications in the treatment of epilepsy or other seizure disorders (Harish, Mohana, Mallesha, & Veeresh, 2014).
Antitumor Activity
- Some novel derivatives have been synthesized and evaluated for their antitumor activity. The results indicate potential applications in the development of new anticancer drugs (Ding et al., 2016).
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O.ClH/c14-11-3-1-2-10(8-11)13-16-12(19-17-13)9-18-6-4-15-5-7-18;/h1-3,8,15H,4-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPPEIQCJCODFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=NO2)C3=CC(=CC=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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